3-Iodo-6-nitroquinoline
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Overview
Description
3-Iodo-6-nitroquinoline is a chemical compound with the linear formula C9H5IN2O2 . It has a molecular weight of 300.06 .
Synthesis Analysis
Quinoline, the base structure of this compound, has been synthesized through various methods over the years . Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach protocols . More recent methods have focused on greener and more sustainable chemical processes, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5IN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H .Chemical Reactions Analysis
The synthesis of quinoline derivatives, including this compound, often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde . This forms an enamine intermediate, which is further heated in a strong acid, leading to cyclodehydration to afford quinoline .Scientific Research Applications
Radiochemical Synthesis
3-Iodo-6-nitroquinoline and its derivatives play a significant role in radiochemical synthesis. A study by (Zea‐Ponce et al., 1995) discusses the synthesis of radioiodinated 5-iodo-6-nitroquipazine, a selective serotonin transporter radiotracer. This compound is prepared through a reaction involving a precursor of this compound and is used for brain imaging.
Organic Synthesis
This compound is also utilized in organic chemistry. (Kawakami, Uehata, & Suzuki, 2000) demonstrated that 6-Nitroquinoline, closely related to this compound, undergoes cyclocondensation with aromatic hydrazones, leading to the formation of novel heterocyclic compounds.
Imaging of Neurotransmitter Systems
In the field of neuroscience, derivatives of this compound are used in imaging neurotransmitter systems. (Jagust et al., 1993) explored the use of a 5-iodo-6-nitroquipazine derivative for in vivo imaging of the serotonin reuptake site in primate brains using single photon emission computed tomography (SPECT).
Anticancer Research
Derivatives of this compound have been explored as potential anticancer agents. (Li et al., 2008) designed and synthesized a novel class of antitumor agents featuring the 3-nitroquinoline framework, showing promising inhibitory activities against tumor cell lines.
Genotoxicity Studies
The compound is also utilized in genotoxicity studies. (Brüsehafer et al., 2015) investigated the clastogenicity of 4-Nitroquinoline 1-oxide, a derivative of this compound, in various cell lines.
Synthesis of Heterocyclic Compounds
In another application in organic chemistry, (Arigela et al., 2013) describe the synthesis of triazolo isoquinolines and isochromenes from alkynylbenzaldehydes, where nitroquinoline derivatives are key intermediates.
Antimicrobial Studies
Research by (Massoud et al., 2013) investigated the antimicrobial activities of various quinoline compounds, including those with nitro substitutions, highlighting their potential in antimicrobial applications.
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Mechanism of Action
Target of Action
3-Iodo-6-nitroquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline derivatives have been found to interact with various targets, including the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives are known to exhibit a dual mode of action, which can help overcome drug resistance . The type of substituents on the quinoline structure can affect the compounds’ activity .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been found to exhibit antiproliferative effects against tumor cell lines overexpressing egfr .
Action Environment
The action of this compound, like other quinoline derivatives, can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and the specific biological environment within the body .
Biochemical Analysis
Cellular Effects
Some quinoline derivatives have been found to exhibit antiproliferative effects against tumor cell lines
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-iodo-6-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYQWISZDVXBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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